6-Methoxy-1H-indole-7-carbonitrile
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Overview
Description
6-Methoxy-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
The synthesis of 6-Methoxy-1H-indole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
6-Methoxy-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
6-Methoxy-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
6-Methoxy-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in synthesizing bioactive molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoro-1H-indole-2-carboxylic acid: Used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methoxy-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-5-12-10(7)8(9)6-11/h2-5,12H,1H3 |
InChI Key |
NLAYQXYGPOIHBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN2)C#N |
Origin of Product |
United States |
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